molecular formula C12H21NO3 B1373997 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248660-11-8

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B1373997
CAS RN: 1248660-11-8
M. Wt: 227.3 g/mol
InChI Key: GLOSMYJNRNEYEN-UHFFFAOYSA-N
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Description

“7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol” is also known as U69593 . It is a synthetic organic compound . The IUPAC name for this compound is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes hydrogen bond acceptors: 4, hydrogen bond donors: 0, rotatable bonds: 5, topological polar surface area: 32.78, molecular weight: 356.25, and XLogP: 3.02 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 518.7±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 79.1±3.0 kJ/mol, flash point of 267.5±30.1 °C, index of refraction of 1.581, molar refractivity of 104.3±0.4 cm3, polar surface area of 33 Å2, polarizability of 41.3±0.5 10-24 cm3, surface tension of 48.8±5.0 dyne/cm, and molar volume of 312.8±5.0 cm3 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to the compound of interest, have been synthesized and evaluated for their dopamine agonist activity. Notably, one analogue exhibited significant dopamine agonist activity in an in vivo assay (Brubaker & Colley, 1986).

Anti-Cancer and Anti-Viral Applications

  • Compounds with a similar structural motif have shown potential in cancer treatment. For instance, a 1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited cytotoxic potential against human leukemia cell lines (Guillon et al., 2020).
  • 1-Thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to the compound , have demonstrated inhibitory effects against human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2019).

Antibacterial Activity

  • A series of novel quinolones with a 3-(1-aminocycloalkyl)pyrrolidin-1-yl substituent at the C-7 position, sharing structural similarities with the compound, have shown potent antibacterial activity against multi-drug resistant Gram-positive bacteria (Miyauchi et al., 2009).

Synthesis and Characterization

  • The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a compound closely related to the one , has been documented. Its utility as a bifunctional synthetic intermediate in the synthesis of various organic chemicals such as pharmaceutical intermediates and insecticides has been noted (Feng-bao, 2006).

Growth-Regulating Activity

  • 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, a compound derived from a structure similar to 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, has been reported to exhibit growth-regulating activity (Sharifkanov et al., 2001).

Biomedical Applications

  • Variants of the spiropiperidine and spirocyclic structures have been explored in the context of biomedical applications, including potential use in cancer treatment and as KOR antagonists with therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).

Spirocyclic Compound Synthesis

  • Research has also focused on the synthesis of spirocyclic compounds, including those related to this compound, exploring their potential in various fields, ranging from organic synthesis to potential therapeutic applications (Smith et al., 2016).

properties

IUPAC Name

7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSMYJNRNEYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC3(CCC2O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 5
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

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